1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Description
1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects . .
Mode of Action
Many oxadiazole derivatives are thought to exert their effects by interacting with various enzymes and receptors in the cell . The benzyloxy group might enhance the lipophilicity of the compound, potentially aiding its passage through cell membranes.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Given the biological activities associated with oxadiazole derivatives, it could potentially influence pathways related to inflammation, cell proliferation, or microbial growth .
Result of Action
Based on the activities of similar compounds, potential effects could include inhibition of microbial growth or reduction of inflammation or tumor growth .
Properties
IUPAC Name |
1-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N4O4/c1-2-16-30-26(32)20-12-6-8-14-22(20)31(27(30)33)17-24-28-25(29-35-24)21-13-7-9-15-23(21)34-18-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLJCTWPWUGUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N4O4+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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